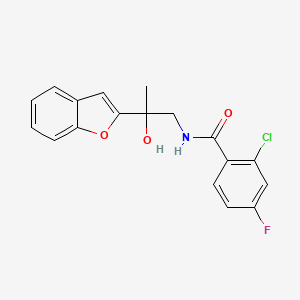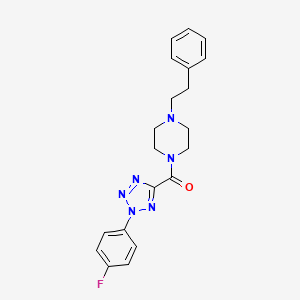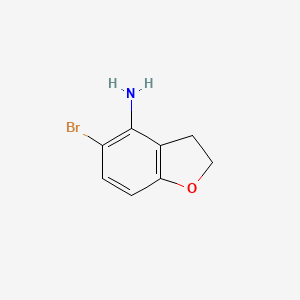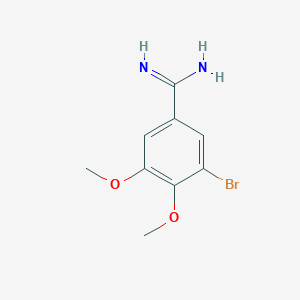
N-(2-(苯并呋喃-2-基)-2-羟基丙基)-2-氯-4-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide” is a benzofuran derivative. Benzofuran derivatives have been shown to exhibit significant biological activities, including anticancer properties . They have been used in the design and synthesis of new compounds targeting cancer .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various reactions. For instance, one reaction was performed by the reaction of 1-(benzofuran-2-yl)ethan-1-one (2), N-ethyl piperazine, and metallic sulfur in K2CO3/glycerol .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .
Chemical Reactions Analysis
Benzofuran derivatives are involved in various chemical reactions. For instance, they have been used in the synthesis of new compounds that act as dual PI3K/VEGFR2 inhibitors .
科学研究应用
苯并呋喃的药代动力学、药效学和毒理学
苯并呋喃衍生物,包括 2C-B、4-FA 等,已对其药代动力学、药效学和毒理学进行了研究。虽然这些研究主要关注与新精神活性物质 (NPS) 相关的心理活性特性和健康风险,但它们也阐明了理解苯并呋喃化合物生物活性的重要性。此类研究强调了对各个苯并呋喃衍生物进行详细研究的必要性,以充分了解其潜在的治疗或毒理学特性 (Nugteren-van Lonkhuyzen 等,2015)。
苯并呋喃衍生物的环境影响和行为
对结构上与苯并呋喃相关的对羟基苯甲酸酯的研究提供了对这类化合物的环境影响和行为的见解。这项研究对于了解苯并呋喃衍生物在水生环境中的持久性、降解和潜在生态效应至关重要,有助于环境安全和风险评估 (Haman 等,2015)。
苯并呋喃衍生物作为抑制剂和治疗剂
苯并呋喃是许多具有广泛生物活性的生物活性化合物中的核心结构,包括抗癌、抗结核、抗糖尿病和抗炎特性。这突出了苯并呋喃衍生物在药物中的治疗潜力,并表明诸如“N-(2-(苯并呋喃-2-基)-2-羟基丙基)-2-氯-4-氟苯甲酰胺”等特定化合物在治疗各种疾病中具有应用前景,具体取决于进一步的研究 (Dawood,2019)。
苯并呋喃衍生物的天然来源和生物活性
对苯并呋喃衍生物的天然来源、生物活性和合成研究证明了它们的显着生物活性和作为天然药物先导化合物的潜力。这包括针对病毒的活性,表明在其他治疗用途之外具有抗病毒应用的潜力 (Miao 等,2019)。
作用机制
Target of Action
Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of substituents on the benzofuran ring .
生化分析
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and apoptosis . Additionally, the compound binds to specific receptors on cell surfaces, modulating their activity and leading to downstream effects on cellular functions.
Cellular Effects
The effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it has been shown to downregulate pro-inflammatory cytokines in immune cells, thereby reducing inflammation . In cancer cells, it can induce apoptosis by activating specific signaling cascades that lead to programmed cell death.
Molecular Mechanism
At the molecular level, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. The compound also affects gene expression by interacting with transcription factors, proteins that help turn specific genes on or off by binding to nearby DNA . These interactions can lead to changes in the levels of various proteins within the cell, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular functions can persist, with some changes becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to sustained inhibition of certain signaling pathways, resulting in long-term changes in cell behavior .
Dosage Effects in Animal Models
The effects of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. At very high doses, the compound can become toxic, leading to adverse effects such as organ damage or systemic toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which play a key role in the oxidation of organic substances. The compound can also affect metabolic flux, altering the levels of various metabolites within cells. For example, it may increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and damage cellular components .
Transport and Distribution
Within cells and tissues, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound may localize to specific organelles, such as the mitochondria or the nucleus, where it exerts its effects . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is critical for its activity. The compound can be directed to specific compartments within the cell through targeting signals or post-translational modifications. For instance, it may be phosphorylated or acetylated, which can affect its localization and function. In the mitochondria, the compound can influence energy production and apoptosis, while in the nucleus, it can modulate gene expression by interacting with DNA and transcription factors .
属性
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3/c1-18(23,16-8-11-4-2-3-5-15(11)24-16)10-21-17(22)13-7-6-12(20)9-14(13)19/h2-9,23H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDSVSPFJJHHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2601818.png)
![6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2601822.png)
![N-(2-ethoxyphenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2601823.png)


![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2601830.png)

phenyl]methyl})amine](/img/structure/B2601832.png)
